molecular formula C5H7N3O2S B2721536 2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetamide CAS No. 33176-40-8

2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetamide

Cat. No.: B2721536
CAS No.: 33176-40-8
M. Wt: 173.19
InChI Key: AXFONBCPJIDLEZ-UHFFFAOYSA-N
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Description

2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a heterocyclic compound featuring a thiazolidine ring. Thiazolidine derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry and organic synthesis .

Preparation Methods

The synthesis of 2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetamide typically involves the reaction of thiosemicarbazide with α-haloketones under acidic conditions. This reaction forms the thiazolidine ring through a cyclization process . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using catalysts or varying temperature and pH levels .

Chemical Reactions Analysis

2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetamide involves its interaction with specific molecular targets. It can inhibit enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways depend on the specific application and the derivative used .

Comparison with Similar Compounds

2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetamide can be compared with other thiazolidine derivatives such as:

  • 2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide
  • 2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
  • 2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-(1-piperidinyl)phenyl)acetamide

These compounds share the thiazolidine core but differ in their substituents, which can significantly affect their biological activity and chemical properties .

Properties

IUPAC Name

2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S/c6-3(9)1-2-4(10)8-5(7)11-2/h2H,1H2,(H2,6,9)(H2,7,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFONBCPJIDLEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(=O)N=C(S1)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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